molecular formula C16H25N5O B5313901 1-(2-Aminopyrimidin-4-yl)-4-(cyclopropylmethyl)-3-propan-2-yl-1,4-diazepan-5-one

1-(2-Aminopyrimidin-4-yl)-4-(cyclopropylmethyl)-3-propan-2-yl-1,4-diazepan-5-one

Cat. No.: B5313901
M. Wt: 303.40 g/mol
InChI Key: WUPOFEPZVCZEJU-UHFFFAOYSA-N
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Description

1-(2-Aminopyrimidin-4-yl)-4-(cyclopropylmethyl)-3-propan-2-yl-1,4-diazepan-5-one is a complex organic compound that belongs to the class of diazepanes

Preparation Methods

The synthesis of 1-(2-Aminopyrimidin-4-yl)-4-(cyclopropylmethyl)-3-propan-2-yl-1,4-diazepan-5-one involves multiple steps, including the formation of the diazepane ring and the introduction of the pyrimidine moiety. Common synthetic routes include:

    Cyclization Reactions: The formation of the diazepane ring can be achieved through cyclization reactions involving appropriate precursors.

    Functional Group Transformations: Introduction of the aminopyrimidine group and other functional groups is typically carried out through nucleophilic substitution and other functional group transformations.

    Industrial Production: Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts and solvents, to enhance yield and purity.

Chemical Reactions Analysis

1-(2-Aminopyrimidin-4-yl)-4-(cyclopropylmethyl)-3-propan-2-yl-1,4-diazepan-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, particularly for modifying the functional groups attached to the diazepane or pyrimidine rings.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but can include various derivatives with modified functional groups.

Scientific Research Applications

1-(2-Aminopyrimidin-4-yl)-4-(cyclopropylmethyl)-3-propan-2-yl-1,4-diazepan-5-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and functional groups.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Aminopyrimidin-4-yl)-4-(cyclopropylmethyl)-3-propan-2-yl-1,4-diazepan-5-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(2-Aminopyrimidin-4-yl)-4-(cyclopropylmethyl)-3-propan-2-yl-1,4-diazepan-5-one can be compared with other similar compounds, such as:

    Diazepanes: Other diazepane derivatives with different functional groups.

    Pyrimidines: Compounds with similar pyrimidine moieties but different ring structures.

    Unique Features: The unique combination of the diazepane and pyrimidine rings, along with the specific functional groups, distinguishes this compound from others in its class.

This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique structure and versatile reactivity make it a valuable compound for further research and development.

Properties

IUPAC Name

1-(2-aminopyrimidin-4-yl)-4-(cyclopropylmethyl)-3-propan-2-yl-1,4-diazepan-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N5O/c1-11(2)13-10-20(14-5-7-18-16(17)19-14)8-6-15(22)21(13)9-12-3-4-12/h5,7,11-13H,3-4,6,8-10H2,1-2H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUPOFEPZVCZEJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CN(CCC(=O)N1CC2CC2)C3=NC(=NC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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